1-(Hydroxymethyl)cyclohexanol

Polymer Synthesis Controlled Polymerization Polyurethane

1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) is a unique asymmetric cycloaliphatic diol featuring one secondary ring-hydroxyl and one primary pendant hydroxymethyl group. This bifunctional asymmetry enables selective, stepwise functionalization unattainable with symmetric diols like 1,4-cyclohexanediol or CHDM. The rigid cyclohexane core imparts superior thermal resistance to derived polyurethanes and polyesters, making it ideal for high-temperature coatings, electronics encapsulants, and controlled-crosslink polymer architectures. Sourcing this monomer ensures precise hard/soft segment engineering and enhanced mechanical durability in your formulations.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 15753-47-6
Cat. No. B3048127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)cyclohexanol
CAS15753-47-6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CO)O
InChIInChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2
InChIKeyBGZGQDDKQNYZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) for Polymer Synthesis and Specialty Intermediates


1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) is a cycloaliphatic diol with the molecular formula C7H14O2 [1]. It features a rigid cyclohexane ring bearing two hydroxyl groups: a secondary hydroxyl directly on the ring and a primary hydroxyl on a pendant hydroxymethyl group . This asymmetric, bifunctional structure—with a molecular weight of 130.18 g/mol, a density of 1.08 g/cm³, and a boiling point of 242.8 °C—distinguishes it from symmetric diols and simple cyclohexanols [2].

Why 1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) Cannot Be Replaced by Common Cyclohexane Diols


1-(Hydroxymethyl)cyclohexanol presents a unique asymmetry in both structure and reactivity that prevents simple substitution with symmetric cyclohexane diols. Unlike 1,4-cyclohexanediol, which possesses two chemically identical secondary hydroxyl groups, or 1,4-cyclohexanedimethanol (CHDM), which has two symmetric primary hydroxyls, this compound combines a secondary alcohol with a primary alcohol [1]. This structural feature enables selective functionalization and controlled polymerization kinetics that symmetric diols cannot offer [2]. Consequently, substituting with an alternative diol in a polymer formulation will alter the resulting material's crosslink density, thermal stability, and mechanical properties—as evidenced by the use of tetrakis(hydroxymethyl)cyclohexanol (a higher homolog) to engineer higher thermal resistance in polyurethanes [3].

1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) Evidence-Based Selection Guide


Selective Reactivity: Asymmetric Hydroxyl Groups Enable Controlled Polymerization

1-(Hydroxymethyl)cyclohexanol possesses one primary hydroxyl (on the hydroxymethyl group) and one secondary hydroxyl (on the cyclohexane ring) . This contrasts with symmetric diols like 1,4-cyclohexanediol, which has two secondary hydroxyl groups with identical reactivity, and 1,4-cyclohexanedimethanol (CHDM), which has two primary hydroxyl groups [1]. The differential reactivity in 1-(hydroxymethyl)cyclohexanol allows for sequential or selective functionalization, enabling the design of polymers with tailored architectures—a capability not achievable with symmetric diols [2].

Polymer Synthesis Controlled Polymerization Polyurethane

Thermal Stability: Cyclohexane Backbone Imparts Higher Decomposition Resistance

Polymers derived from cycloaliphatic diols like 1-(hydroxymethyl)cyclohexanol and its higher homologs exhibit enhanced thermal stability. While direct thermal data for polymers of 1-(hydroxymethyl)cyclohexanol is limited, studies on polyurethanes synthesized from star-shaped polyols based on 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (a related cycloaliphatic diol) demonstrate that star-shaped polyols provide higher thermal stability compared to linear polyols [1]. Thermogravimetric analysis (TGA) shows that these polyurethanes undergo two-stage thermal degradation and leave a significant solid residue, which is advantageous for flame retardation [2]. This suggests that the rigid cyclohexane core in 1-(hydroxymethyl)cyclohexanol would similarly enhance thermal properties in derived polymers relative to linear aliphatic diols.

Polyurethane Thermal Stability Material Science

Synthetic Accessibility: Established One-Step Grignard Route from Cyclohexanone

1-(Hydroxymethyl)cyclohexanol can be synthesized via a nucleophilic hydroxymethylation of cyclohexanone using the (isopropoxydimethylsilyl)methyl Grignard reagent, followed by oxidative workup [1]. This method provides a direct route from a readily available ketone, whereas synthesizing the related symmetric diol 1,4-cyclohexanedimethanol typically requires hydrogenation of dimethyl terephthalate or other multi-step processes [2]. The Grignard approach for 1-(hydroxymethyl)cyclohexanol offers a one-pot-like sequence with reported yields that are competitive for laboratory-scale preparation [1].

Organic Synthesis Grignard Reaction Hydroxymethylation

Glycerol Substitute: Plasticizer and Softener Applications

According to patent literature, (hydroxymethyl)cyclohexanols, including 1-(hydroxymethyl)cyclohexanol, are useful as glycerol substitutes and as softeners or plasticizers for cellulose, cellulose derivatives, and various synthetic resins [1]. While specific performance data (e.g., plasticization efficiency vs. glycerol) is not provided in the patent abstract, the explicit mention of this application highlights a functional niche. Glycerol (propane-1,2,3-triol) has three hydroxyl groups and is a common plasticizer; 1-(hydroxymethyl)cyclohexanol, with its two hydroxyl groups and a rigid cyclohexane ring, may offer different plasticization characteristics—potentially lower volatility or improved compatibility with certain polymers—due to its increased hydrophobicity (XLogP3 = 0.5) compared to glycerol (XLogP3 = -1.76) [2].

Plasticizer Polymer Additives Glycerol Substitute

Optimal Use Cases for 1-(Hydroxymethyl)cyclohexanol (CAS 15753-47-6) Based on Evidence


Synthesis of Specialty Polyurethanes with Tailored Crosslink Density

Leveraging the differential reactivity of its primary and secondary hydroxyl groups, 1-(Hydroxymethyl)cyclohexanol can be used to synthesize polyurethanes with controlled crosslinking. By reacting the more reactive primary hydroxyl first with a diisocyanate, followed by the secondary hydroxyl in a subsequent step, researchers can engineer materials with precise hard/soft segment ratios, as demonstrated with related cycloaliphatic diols in the synthesis of crosslinked polyurethanes [1].

Building Block for Cycloaliphatic Polyesters with Enhanced Thermal Stability

The rigid cyclohexane core of 1-(Hydroxymethyl)cyclohexanol imparts higher thermal resistance to derived polymers. This makes it a valuable diol monomer for synthesizing polyesters intended for high-temperature applications, such as coatings for electronics or automotive components. The star-shaped polyols based on tetrakis(hydroxymethyl)cyclohexanol, a structural relative, have been shown to produce polyurethanes with superior thermal stability compared to those from linear polyols [2].

Plasticizer for Cellulose Derivatives in Low-Leaching Formulations

As a glycerol substitute with a more hydrophobic character (XLogP3 = 0.5), 1-(Hydroxymethyl)cyclohexanol can be explored as a plasticizer or softener for cellulose-based films, coatings, and synthetic resins . Its reduced water solubility relative to glycerol suggests potential for creating more durable, water-resistant plasticized materials, as indicated in patent disclosures for polyhydric cyclohexanols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Hydroxymethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.